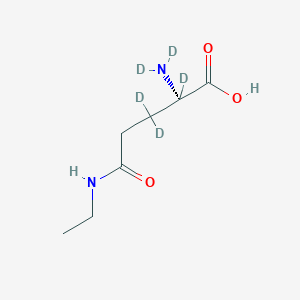

L-Serine-2,3-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The stereoselective synthesis of stable isotope-labeled L-α-amino acids, including L-serine-2,3-^13C2, involves biosynthetic pathways using specific microorganisms such as Methylobacterium extorquens. In these biosyntheses, the carbon atoms of serine are derived from precursors like methanol and glycine, allowing for the production of L-serine labeled with ^13C at desired positions (Hanners et al., 1991).

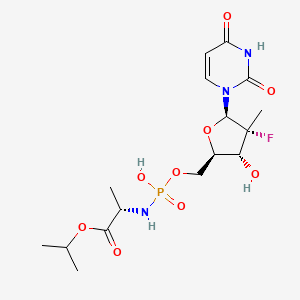

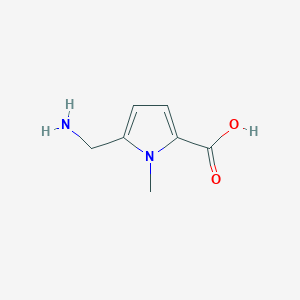

Molecular Structure Analysis

L-serine's molecular structure, particularly when labeled with ^13C, can be analyzed using techniques such as nuclear magnetic resonance (NMR). These analyses provide insights into the molecular interactions and the environment of the labeled serine in various biological contexts. Studies focusing on the structural characterization of serine and its complexes offer detailed information on hydrogen bonding patterns and molecular configurations (Kolev et al., 2007).

Chemical Reactions and Properties

L-serine-2,3-^13C2 participates in a wide range of biochemical reactions, reflecting the importance of L-serine in metabolism. These include its role in the synthesis of proteins, nucleotides, and neuroactive amino acids such as glycine and D-serine. The isotopic labeling of L-serine allows for the tracing of its metabolic pathways and the study of its enzymatic transformations in detail (Murtas et al., 2020).

Physical Properties Analysis

The physical properties of L-serine-2,3-^13C2, such as solubility, melting point, and crystalline structure, are essential for its application in research. Investigations into the precise molecular configurations and hydrogen bonding of serine in various crystalline forms have been conducted using neutron diffraction techniques, providing a deeper understanding of its physical characteristics (Frey et al., 1973).

Chemical Properties Analysis

The chemical properties of L-serine-2,3-^13C2, including its reactivity and interactions with other molecules, are crucial for its biological functions. The enzyme-catalyzed reactions involving L-serine, such as those with serine hydroxymethyltransferase, are of particular interest. Studies have focused on the stereochemical aspects of these reactions, providing insights into the mechanisms of serine's involvement in metabolic pathways (Thomas et al., 1990).

Aplicaciones Científicas De Investigación

Role in Bacterial Pathogenicity

L-Serine plays a crucial role in the pathogenicity of bacteria like Brucella abortus. This bacterium requires l-serine biosynthesis for its intracellular proliferation within host cells. Mutations that impair the bacterium's ability to synthesize l-serine render it unable to replicate within host cells, highlighting l-serine's importance in the pathogenesis of Brucella abortus and potentially other bacteria (Révora, Marchesini, & Comerci, 2019).

Biosynthesis and Transport Defects

Defects in l-serine biosynthesis and transport present a broad spectrum of severe to mild phenotypes, including neurological manifestations and growth deficiency. L-serine biosynthesis defects result from impairments in the enzymes phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), or phosphoserine phosphatase (PSP), leading to systemic serine deficiency. These defects underscore l-serine's pivotal role beyond protein synthesis, as a neurotrophic factor and a precursor to several essential compounds. Furthermore, the recent identification of a serine transport defect, due to deficiency in the ASCT1 transporter, further emphasizes the critical role of l-serine in neurological health. L-serine therapy may be beneficial in preventing or ameliorating symptoms if initiated before neurological damage occurs (El-Hattab, 2016).

Microbial Cometabolism and Biotechnological Applications

L-Serine's role extends into microbial metabolism, such as in Corynebacterium glutamicum, where it is utilized in cometabolism with glucose. This utilization influences the microbial growth yield and sheds light on the potential biotechnological applications of l-serine in microbial fermentation processes. Understanding these metabolic pathways can lead to advancements in the production of l-serine and other amino acids through microbial fermentation, which has significant implications for industrial biotechnology (Netzer, Peters-Wendisch, Eggeling, & Sahm, 2004).

Importance in Neurodevelopment and Potential Therapeutic Applications

L-Serine plays an indispensable role in cellular proliferation and is essential for various cellular processes in the central nervous system. Mutations affecting l-serine synthesis enzymes are linked to severe neurological disorders, highlighting its critical role in brain development and function. L-Serine's involvement in the synthesis of proteins, other amino acids, membrane lipids, nucleotides, and neuroactive substances underlines its importance in both health and disease. Emerging evidence supports the therapeutic potential of l-serine in treating neurological disorders, suggesting its supplementation could be beneficial in managing conditions characterized by serine deficiency (Tabatabaie, Klomp, Berger, & de Koning, 2010; Damseh et al., 2015).

Safety And Hazards

Direcciones Futuras

L-Serine, the parent compound, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . It has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The therapeutic potential of using L-Serine as a general treatment for numerous CNS diseases and injuries is being explored .

Propiedades

Número CAS |

89232-78-0 |

|---|---|

Nombre del producto |

L-Serine-2,3-13C2 |

Fórmula molecular |

C¹³C₂H₇NO₃ |

Peso molecular |

107.08 |

Sinónimos |

(-)-Serine-13C2; (S)-2-Amino-3-hydroxypropanoic Acid-13C2; (S)-Serine-13C2; (S)-α-Amino-β-hydroxypropionic Acid-13C2; 1: PN: US20090069547 PAGE: 10 Claimed Protein-13C2; 225: PN: EP2071334 SEQID: 242 Claimed Protein-13C2; 225: PN: WO2009077864 SEQID: |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)